1-Acetyl-4-chloro-1H-indazole
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Overview
Description
1-Acetyl-4-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an acetyl group at the first position and a chlorine atom at the fourth position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
1-Acetyl-4-chloro-1H-indazole, also known as 1-(4-Chloro-1H-indazol-1-yl)ethanone, is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that this compound may also interact with its targets to modulate their activity and induce changes in cellular processes.
Biochemical Pathways
For instance, the anti-inflammatory activity of some indazole derivatives is associated with the inhibition of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This suggests that this compound may also affect pathways related to inflammation.
Result of Action
One study reported that a compound, 3-amino- n - (4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines . This suggests that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-chloro-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-chlorobenzaldehyde and hydrazine hydrate under acidic conditions can yield 4-chloro-1H-indazole, which can then be acetylated using acetic anhydride to obtain this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-chloro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the fourth position makes the compound susceptible to electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Nitration: 1-Acetyl-4-chloro-5-nitro-1H-indazole.
Sulfonation: 1-Acetyl-4-chloro-5-sulfonic acid-1H-indazole.
Reduction: this compound derivatives with reduced nitrogen atoms.
Scientific Research Applications
1-Acetyl-4-chloro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1-Acetyl-1H-indazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
4-Chloro-1H-indazole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
1-Acetyl-5-chloro-1H-indazole: The chlorine atom is at the fifth position, leading to variations in its chemical and biological properties.
Uniqueness: 1-Acetyl-4-chloro-1H-indazole is unique due to the specific positioning of the acetyl and chloro groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools.
Properties
IUPAC Name |
1-(4-chloroindazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJCQCITQRLLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505275 |
Source
|
Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145439-15-2 |
Source
|
Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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